![molecular formula C16H18FNO2S B11016268 N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B11016268.png)
N-[2-(butan-2-yl)phenyl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sec-butyl group attached to a phenyl ring, which is further connected to a fluorinated benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation, where sec-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the fluorine atom: The intermediate is then subjected to electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide.
Sulfonamide formation: The final step involves the reaction of the fluorinated sec-butylphenyl intermediate with benzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: sec-Butyl alcohol or sec-butyl ketone.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-SEC-BUTYL-PHENYL)-2-(4-(4-FLUORO-PHENYL)-PIPERAZIN-1-YL)-ACETAMIDE
- N-SEC-BUTYL-2-PHENYL-ACETAMIDE
Uniqueness
N-[2-(SEC-BUTYL)PHENYL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18FNO2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-3-12(2)15-6-4-5-7-16(15)18-21(19,20)14-10-8-13(17)9-11-14/h4-12,18H,3H2,1-2H3 |
InChI Key |
BEUNGZJVPASQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.